molecular formula C9H15NO4S B12381382 malonyl-NAC

malonyl-NAC

Cat. No.: B12381382
M. Wt: 233.29 g/mol
InChI Key: VCNFQKQSTPOHPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

Malonyl-NAC can be synthesized through the reaction of malonyl chloride with N-acetylcysteamine. The reaction typically involves the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out in an organic solvent such as dichloromethane at low temperatures to prevent decomposition of the reactants .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Malonyl-NAC undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form malonyl sulfoxide or sulfone derivatives.

    Reduction: Reduction of this compound can yield thiol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the acetyl group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Malonyl sulfoxide and sulfone derivatives.

    Reduction: Thiol derivatives.

    Substitution: Various N-substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Properties

Molecular Formula

C9H15NO4S

Molecular Weight

233.29 g/mol

IUPAC Name

ethyl 3-(2-acetamidoethylsulfanyl)-3-oxopropanoate

InChI

InChI=1S/C9H15NO4S/c1-3-14-8(12)6-9(13)15-5-4-10-7(2)11/h3-6H2,1-2H3,(H,10,11)

InChI Key

VCNFQKQSTPOHPP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(=O)SCCNC(=O)C

Origin of Product

United States

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